cis-Piceid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

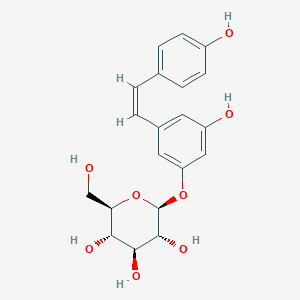

cis-Piceid belongs to the class of organic compounds known as stilbene glycosides. Stilbene glycosides are compounds structurally characterized by the presence of a carbohydrate moiety glycosidically linked to the stilbene skeleton. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the cytoplasm. This compound can be biosynthesized from cis-resveratrol. Outside of the human body, this compound can be found in common grape and fruits. This makes this compound a potential biomarker for the consumption of these food products.

This compound is a stilbenoid that is cis-resveratrol substituted at position 3 by a beta-D-glucosyl residue. It has a role as a metabolite. It is a polyphenol, a stilbenoid, a beta-D-glucoside and a monosaccharide derivative. It derives from a cis-resveratrol.

Aplicaciones Científicas De Investigación

Chemical Properties and Metabolism

Cis-Piceid is primarily derived from the metabolism of resveratrol. It differs from its trans counterpart in terms of biological activity and efficacy. Studies show that this compound exhibits enhanced solubility and bioavailability compared to trans-resveratrol, which may lead to greater therapeutic effects in vivo .

Metabolic Pathways

- Absorption and Bioavailability : this compound is more readily absorbed in the gastrointestinal tract, leading to higher plasma concentrations post-ingestion .

- Metabolites : After administration, this compound is metabolized into various conjugates, enhancing its excretion and reducing toxicity .

Antioxidant Properties

This compound has demonstrated significant antioxidant activity. It effectively scavenges free radicals and reduces oxidative stress markers in various cellular models. For instance, it significantly inhibits the production of reactive oxygen species (ROS) in inflammatory macrophages .

Anti-inflammatory Effects

Research indicates that this compound can modulate inflammatory responses by downregulating pro-inflammatory mediators such as inducible nitric oxide synthase (NOS-2) and cyclooxygenase-2 (COX-2) . This property positions this compound as a potential therapeutic agent for inflammatory diseases.

Neuroprotective Effects

This compound’s neuroprotective capabilities are attributed to its ability to enhance neuronal survival pathways. It has been shown to activate critical signaling cascades involved in neuroprotection, such as the PI3K/Akt pathway, which is vital in models of neurodegenerative diseases like Alzheimer’s .

Anticancer Activity

Studies have highlighted the cytotoxic effects of this compound on various cancer cell lines. It exhibits greater cytotoxicity against tumor cells compared to non-cancerous cells, suggesting a selective action that could be harnessed for cancer therapy .

Oncology

This compound shows promise as an adjunct therapy in cancer treatment due to its ability to inhibit tumor growth and induce apoptosis in cancer cells. Its selective toxicity towards tumor cells makes it a candidate for further clinical investigation.

Neurology

Given its neuroprotective properties, this compound may be beneficial in treating neurodegenerative disorders. Its ability to mitigate oxidative stress and enhance neuronal survival pathways could lead to novel therapeutic strategies for conditions such as Alzheimer’s disease and multiple sclerosis .

Inflammation Management

The anti-inflammatory properties of this compound suggest potential applications in managing chronic inflammatory conditions. By inhibiting key inflammatory mediators, it could serve as a natural alternative or adjunct to conventional anti-inflammatory drugs.

Case Studies and Research Findings

Propiedades

Número CAS |

148766-36-3 |

|---|---|

Fórmula molecular |

C20H22O8 |

Peso molecular |

390.4 g/mol |

Nombre IUPAC |

(2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[(Z)-2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C20H22O8/c21-10-16-17(24)18(25)19(26)20(28-16)27-15-8-12(7-14(23)9-15)2-1-11-3-5-13(22)6-4-11/h1-9,16-26H,10H2/b2-1-/t16-,17-,18+,19-,20-/m1/s1 |

Clave InChI |

HSTZMXCBWJGKHG-BUFXCDORSA-N |

SMILES |

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O |

SMILES isomérico |

C1=CC(=CC=C1/C=C\C2=CC(=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O |

SMILES canónico |

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O |

melting_point |

126-129°C |

Descripción física |

Solid |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.